(2-(Benzyloxy)-4-iodophenyl)methanol
Overview
Description
(2-(Benzyloxy)-4-iodophenyl)methanol is an organic compound that features a benzyl ether group and an iodine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-4-iodophenyl)methanol typically involves the protection of phenolic hydroxyl groups followed by iodination. One common method starts with 4-iodophenol, which undergoes benzylation to form 2-(benzyloxy)-4-iodophenol. This intermediate is then reduced to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar steps to those used in laboratory synthesis, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial applications to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)-4-iodophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of (2-(Benzyloxy)phenyl)methanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield (2-(Benzyloxy)-4-iodophenyl)aldehyde or (2-(Benzyloxy)-4-iodobenzoic acid), while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
(2-(Benzyloxy)-4-iodophenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Material Science: It is used in the preparation of advanced materials, such as liquid crystals and polymers, due to its unique structural properties
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-4-iodophenyl)methanol depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of the iodine atom can enhance the compound’s ability to participate in halogen bonding, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
(2-(Benzyloxy)phenyl)methanol:
(4-Iodophenyl)methanol: Does not have the benzyloxy group, which can influence its solubility and chemical behavior.
(2-(Benzyloxy)-4-bromophenyl)methanol: Similar structure but with a bromine atom instead of iodine, which can alter its reactivity and interactions
Uniqueness
(2-(Benzyloxy)-4-iodophenyl)methanol is unique due to the presence of both the benzyloxy group and the iodine atom. This combination provides distinct chemical properties, such as enhanced reactivity in substitution reactions and potential for halogen bonding, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(4-iodo-2-phenylmethoxyphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDGNKBLIRJRCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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